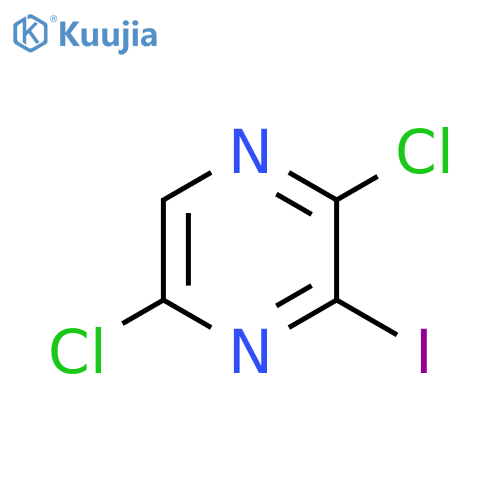

Cas no 1174517-52-2 (Pyrazine, 2,5-dichloro-3-iodo-)

1174517-52-2 structure

商品名:Pyrazine, 2,5-dichloro-3-iodo-

CAS番号:1174517-52-2

MF:C4HCl2IN2

メガワット:274.87461066246

CID:5206175

Pyrazine, 2,5-dichloro-3-iodo- 化学的及び物理的性質

名前と識別子

-

- Pyrazine, 2,5-dichloro-3-iodo-

- 2,5-dichloro-3-iodopyrazine

-

- インチ: 1S/C4HCl2IN2/c5-2-1-8-3(6)4(7)9-2/h1H

- InChIKey: PYTFMZWBUQTMFS-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=C(Cl)N=C1I

Pyrazine, 2,5-dichloro-3-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01369057-5g |

2,5-Dichloro-3-iodopyrazine |

1174517-52-2 | 97% | 5g |

¥7823.0 | 2022-03-01 | |

| Chemenu | CM487409-5g |

2,5-Dichloro-3-iodopyrazine |

1174517-52-2 | 97% | 5g |

$1048 | 2023-01-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638796-5g |

2,5-Dichloro-3-iodopyrazine |

1174517-52-2 | 98% | 5g |

¥35107.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638796-1g |

2,5-Dichloro-3-iodopyrazine |

1174517-52-2 | 98% | 1g |

¥14973.00 | 2024-08-09 |

Pyrazine, 2,5-dichloro-3-iodo- 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1174517-52-2 (Pyrazine, 2,5-dichloro-3-iodo-) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量